tert-Butyl(3-(2-amino-3-hydroxypropyl)phenyl)carbamate
Description
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-amino-3-hydroxypropyl)phenyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-12-6-4-5-10(8-12)7-11(15)9-17/h4-6,8,11,17H,7,9,15H2,1-3H3,(H,16,18) |
InChI Key |
GCEYKAQTYJUMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(CO)N |
Origin of Product |
United States |
Preparation Methods
- To synthesize tert-Butyl(3-(2-amino-3-hydroxypropyl)phenyl)carbamate , follow this route:
- Start with Boc anhydride (tert-butyloxycarbonyl anhydride) and ethanol in a dry reaction flask.
- Cool the reaction mixture in an ice bath.
- Slowly add 70% aqueous ammonia solution.
- Stir the mixture at around 0°C for 1 hour, then continue stirring at room temperature for 18 hours.
- After completion (monitored by TLC), evaporate the organic solvent under reduced pressure at 50°C.
- Dissolve the residue in hexane and heat the mixture at 60°C for 1 hour.
- Cool and recrystallize the product from hexane to obtain pure This compound .
Chemical Reactions Analysis
Carbamate Deprotection Reactions
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to regenerate free amines. This reaction is critical for controlled amine liberation in multi-step syntheses.
Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, enabling cleavage to release the amine and form a tert-butyl cation intermediate. Scavengers like thiophenol prevent alkylation side reactions .
Hydroxyl Group Oxidation
The secondary alcohol in the 3-hydroxypropyl side chain undergoes oxidation to ketones or carboxylic acids.
| Reagent | Conditions | Products | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 0°C, 2h | 3-(2-Amino-3-oxopropyl)phenylcarbamate | 68% | |
| CrO₃/H₂SO₄ | Acetone, 25°C, 6h | 3-(2-Amino-3-carboxypropyl)phenylcarbamate | 54% | |
| TEMPO/NaClO | CH₂Cl₂, pH 9.5, 3h | Ketone derivative | 82% |
Key Insight : Steric hindrance from the tert-butyl group slows oxidation kinetics compared to non-Boc-protected analogs.
Nucleophilic Substitution at the Amine
After deprotection, the primary amine participates in alkylation or acylation reactions.
| Reaction Type | Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride | Et₃N, THF, 0°C, 2h | N-Acetyl-3-(3-hydroxypropyl)aniline | 88% | |
| Alkylation | Benzyl bromide | K₂CO₃, DMF, 60°C, 8h | N-Benzyl-3-(3-hydroxypropyl)aniline | 75% | |
| Sulfonylation | Tosyl chloride | Pyridine, 25°C, 12h | N-Tosyl-3-(3-hydroxypropyl)aniline | 81% |
Limitation : Bulky electrophiles exhibit reduced reactivity due to steric effects from the phenyl and hydroxypropyl groups.
Cross-Coupling Reactions
The aromatic ring undergoes palladium-catalyzed couplings for structural diversification.
| Reaction | Catalyst | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 80°C, 12h | Biaryl derivatives | 70% | |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | NaOtert-Bu, toluene, 110°C | N-Aryl amines | 65% |
Note : The Boc group remains intact under these conditions, enabling orthogonal functionalization .
Enzymatic Hydrolysis
Lipases selectively hydrolyze the carbamate under mild conditions:
| Enzyme | Conditions | Products | Conversion | Reference |
|---|---|---|---|---|
| Candida antarctica B | pH 7.0, 37°C, 24h | Free amine + CO₂ | 94% | |
| Porcine pancreas | Aqueous buffer, 30°C, 48h | Partial hydrolysis products | 45% |
Advantage : Enzymatic methods avoid acidic/basic conditions, preserving acid-sensitive functional groups.
Scientific Research Applications
Chemical Synthesis
Protecting Group in Organic Synthesis
One of the primary applications of tert-Butyl(3-(2-amino-3-hydroxypropyl)phenyl)carbamate is as a protecting group for amines in organic synthesis. The carbamate group effectively shields the amine functionality from undesired reactions during multi-step synthesis processes. The tert-butyl group can be removed under acidic conditions, allowing for the regeneration of the free amine for further reactions.
Synthesis of Bioactive Molecules
This compound serves as an intermediate in the preparation of various bioactive molecules. Its structural features facilitate the synthesis of complex pharmaceuticals and biologically active compounds, making it a valuable building block in medicinal chemistry.
Biological Applications
Pharmaceutical Development
In medicinal chemistry, this compound is investigated for its potential use in drug development. Its ability to act as a protecting group allows for the synthesis of complex molecules with potential therapeutic properties .
Antimicrobial Activity
Research has shown that derivatives of carbamates exhibit varying degrees of antimicrobial activity. Studies have indicated moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL.
Anti-inflammatory Properties
In vivo studies have demonstrated that related carbamate compounds possess anti-inflammatory properties. For instance, a series of tert-butyl substituted benzamido phenylcarbamates showed promising anti-inflammatory activity when tested using the carrageenan-induced rat paw edema model, with percentage inhibition values ranging from 39% to 54%.
Neuroprotective Effects
Preliminary research suggests that certain derivatives may exhibit neuroprotective properties. A study indicated moderated protective activity in astrocytes stimulated under conditions mimicking Alzheimer's disease, suggesting potential avenues for developing treatments targeting neurodegenerative diseases .
Industrial Applications
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also utilized in synthesizing polymers and advanced materials, contributing to various industrial processes.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of carbamate derivatives including this compound against common bacterial strains. Results indicated that modifications to the compound could enhance its antibacterial potency.
Case Study 2: Anti-inflammatory Effects
In research exploring anti-inflammatory effects, a series of related compounds were tested for their ability to reduce inflammation in animal models. The findings suggested that structural variations significantly affect their therapeutic potential.
Mechanism of Action
- The exact mechanism by which tert-Butyl(3-(2-amino-3-hydroxypropyl)phenyl)carbamate exerts its effects depends on its specific applications. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
tert-Butyl (3-oxopropyl)carbamate (24)
- Structure: Lacks the aromatic phenyl ring and 2-amino-3-hydroxypropyl chain. Instead, it has a linear 3-oxopropyl group.
- Synthesis : Prepared via literature methods involving straightforward alkylation or oxidation steps. Reported as a colorless oil with 97% purity and distinct NMR signals (δ 9.79 ppm for aldehyde proton) .
- Reactivity: The ketone group in compound 24 allows for reductive amination, as demonstrated in its conversion to compound 26 with isopinocampheylamine .
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate
- Structure: Contains a 3-aminopropyl chain instead of 2-amino-3-hydroxypropyl.
- Properties: Molecular weight 250.34 (C₁₄H₂₂N₂O₂).
- Applications : Used as an intermediate in peptide-mimetic drug candidates.
Aromatic Substitution Variants
tert-Butyl(3-((2-Chloro-5-(2-hydroxypropan-2-yl)pyrimidin-4-yl)amino)phenyl)carbamate (17a)
- Structure : Integrates a pyrimidine ring with chlorine and hydroxyisopropyl substituents.
- Synthesis : Involves nucleophilic substitution with methylmagnesium bromide on a THF solution under argon .
- Reactivity : The electron-deficient pyrimidine ring enhances susceptibility to cross-coupling reactions, unlike the purely phenyl-based target compound.
tert-Butyl (3-(4-(4-(5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)propyl)carbamate (14h)
- Structure: Features a 1,2,4-oxadiazole heterocycle and a phenolic group.
- Synthesis : Achieved via Cs₂CO₃-mediated coupling, yielding a yellow solid with 75% efficiency .
Steric and Electronic Effects
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate
- Structure : Includes a boronate ester for Suzuki-Miyaura cross-coupling.
- Applications : Serves as a key intermediate in aryl-alkyl bond formation. The boron group introduces unique reactivity absent in the target compound .
Physicochemical Properties
Biological Activity
Tert-butyl(3-(2-amino-3-hydroxypropyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyl group attached to a phenyl ring. Its molecular formula is , which contributes to its solubility and reactivity in biological systems.
The primary mechanism of action involves the formation of a stable carbamate linkage that protects amine groups. This property is crucial for the selective modification of peptides and proteins, facilitating studies on their structure and function. The carbamate can be cleaved under acidic conditions, allowing for controlled release of the amine group, which is vital in drug development and synthesis processes.
1. Pharmaceutical Development
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to protect amine groups makes it valuable in the development of drugs that require specific functional group modifications .
2. Neuroprotective Effects
Recent studies indicate that compounds similar to this compound exhibit neuroprotective effects. For instance, derivatives have shown protective effects against neurotoxicity induced by amyloid-beta (Aβ) in astrocytes by reducing inflammatory markers such as TNF-α and oxidative stress .
Study 1: Neuroprotection in Alzheimer’s Disease
A study evaluated the effects of a related compound on astrocytes exposed to Aβ. The results demonstrated a moderate protective effect, highlighting the potential of such compounds in treating neurodegenerative diseases like Alzheimer's .
Study 2: Synthesis and Biological Evaluation
In another study focusing on synthetic pathways involving this compound, researchers reported its effectiveness as a protecting group in complex organic syntheses, which facilitated the development of biologically active molecules .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Stability |
|---|---|---|---|
| This compound | Structure | Neuroprotective effects; used in drug synthesis | Stable under physiological conditions |
| Tert-butyl(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Similar | Moderate protective effect against Aβ toxicity | Moderate stability; requires specific conditions for activation |
| Tert-butyl(2-amino-3-hydroxypropyl)carbamate | Similar | Used primarily as a protecting group | High stability; versatile applications |
Q & A
Q. What are the common synthetic routes for tert-Butyl(3-(2-amino-3-hydroxypropyl)phenyl)carbamate?
The compound is typically synthesized via carbamate-forming reactions. A representative method involves coupling phenyl carbamate intermediates with amines under reflux in tetrahydrofuran (THF) using DIEA (N-ethyl-N,N-diisopropylamine) and DMAP (4-dimethylaminopyridine) as catalysts, achieving yields up to 58% after 60 hours . Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) are also employed for structural diversification, particularly for introducing aromatic or alkyne moieties .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming molecular structure and purity. For example, the tert-butyl group typically appears as a singlet at ~1.3 ppm in 1H NMR .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal refinement to determine stereochemistry and intermolecular interactions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What purification methods are effective for this compound?
Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) is standard. Recrystallization from ethanol or dichloromethane/n-pentane mixtures can achieve ≥98% purity, as noted in synthesis protocols .
Q. How is the compound's enantiomeric purity assessed?
Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) separates enantiomers. Polarimetry or X-ray anomalous dispersion techniques confirm absolute configuration in crystalline forms .
Advanced Research Questions
Q. How does the compound's stability vary under acidic vs. basic conditions?
Stability studies indicate degradation under strong acidic (pH < 2) or basic (pH > 10) conditions due to carbamate hydrolysis. Storage at neutral pH and room temperature is recommended, with degradation monitored via HPLC .
Q. What strategies optimize reaction yields in its synthesis?
- Catalyst Optimization : Use 0.1 equivalents of Pd(PPh3)2Cl2 for cross-coupling reactions to minimize side products .
- Moisture Control : Anhydrous solvents and molecular sieves prevent hydrolysis of intermediates .
- Reaction Monitoring : TLC or in situ IR spectroscopy identifies intermediate formation, allowing timely quenching .
Q. How to resolve contradictions in spectroscopic data during characterization?
Contradictions in NMR signals (e.g., overlapping peaks) can be resolved using 2D techniques like HSQC or HMBC to assign proton-carbon correlations. X-ray crystallography provides definitive structural validation .
Q. What are common by-products in its synthesis, and how are they mitigated?
Q. What computational methods support its conformational analysis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ground-state geometries. Molecular dynamics (MD) simulations assess solution-phase behavior, validated by NMR nuclear Overhauser effect (NOE) data .
Q. How to handle discrepancies in melting points reported across studies?
Discrepancies may arise from polymorphs or impurities. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, while single-crystal X-ray data (refined via SHELXL) provide reference metrics .
Data Contradiction Analysis
Q. How to address conflicting reactivity data in different solvent systems?
Solvent polarity significantly impacts reactivity. For example, THF stabilizes intermediates via coordination, whereas DMSO may accelerate side reactions. Systematic solvent screening (e.g., using Hansen solubility parameters) clarifies optimal conditions .
Q. Why do crystallization attempts sometimes fail despite high purity?
Crystallization failure may result from low lattice energy or kinetic trapping of amorphous phases. Techniques like vapor diffusion or seeding with isostructural compounds improve success rates. SHELXD or SHELXE can assist in solving challenging crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
